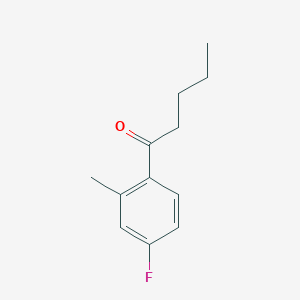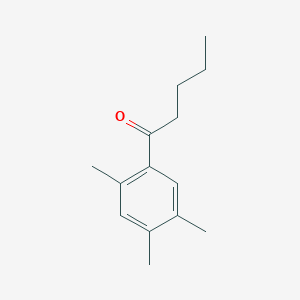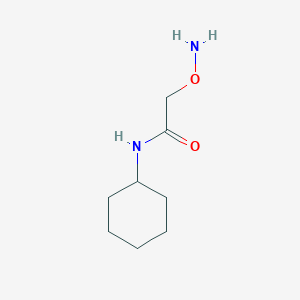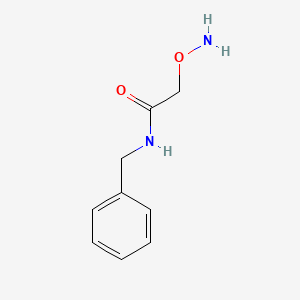
2-(Aminooxy)-N-benzylacetamide
Overview
Description
2-(Aminooxy)-N-benzylacetamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminooxy)-N-benzylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminooxy)-N-benzylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sensitive Detection of Carbonyl Compounds : A study by Houdier et al. (2000) utilized a derivative of 2-(Aminooxy)-N-benzylacetamide as a probe for measuring trace amounts of carbonyl compounds (like aldehydes and ketones) in environmental water samples. This probe showed high sensitivity and allowed for detecting very low concentrations of these compounds (Houdier et al., 2000).
Anticonvulsant Agents : Abdulfatai et al. (2019) conducted a molecular docking study on α-substituted acetamido-N-benzylacetamide compounds as anticonvulsant agents. Their research indicated that these compounds have better binding scores than a commercially sold antiepileptic drug, suggesting their potential efficiency in managing convulsions (Abdulfatai et al., 2019).
Molecular Design for γ-Aminobutyrate-Aminotransferase Inhibitors : Adedirin et al. (2018) utilized QSAR (Quantitative Structure Activity Relationship) and molecular docking to design N-benzylacetamide derivatives to inhibit γ-amino butyrate-aminotransferase. These compounds were found to have the potential as anticonvulsant agents (Adedirin et al., 2018).
Human Histamine H3 Receptor Antagonists : Apodaca et al. (2003) investigated 4-(aminoalkoxy)benzylamines, related to 2-(Aminooxy)-N-benzylacetamide, for their in vitro activity at the human histamine H3 receptor. Some compounds in this series showed potent antagonistic activity, suggesting their potential in therapeutic applications (Apodaca et al., 2003).
Antimicrobial Agents Synthesis : Ewies and Abdelsalaam (2020) used 2-Cyano-N-arylacetamide, related to 2-(Aminooxy)-N-benzylacetamide, in synthesizing various nitrogenous heterocycles with potential as antimicrobial agents. The study included molecular docking to highlight the most active compounds (Ewies & Abdelsalaam, 2020).
properties
IUPAC Name |
2-aminooxy-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-13-7-9(12)11-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXJGXQYBPFOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminooxy)-N-benzylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-Bromo-4-chlorophenyl)methyl]-2-fluoroaniline](/img/structure/B7935151.png)
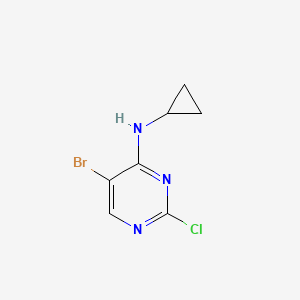

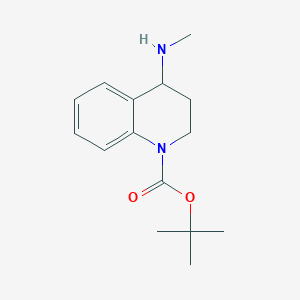

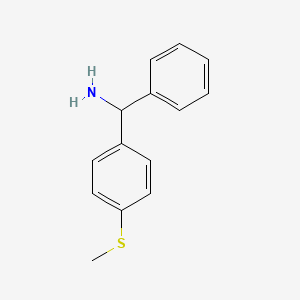
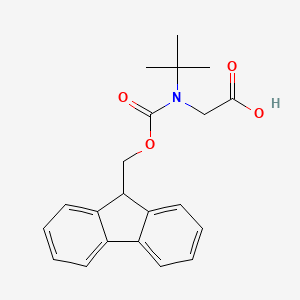
![[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7935196.png)


